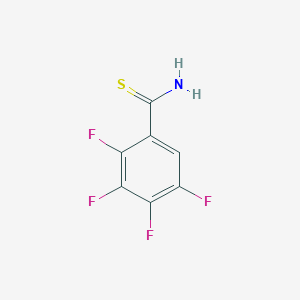

2,3,4,5-Tetrafluorobenzothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3F4NS |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

2,3,4,5-tetrafluorobenzenecarbothioamide |

InChI |

InChI=1S/C7H3F4NS/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H2,12,13) |

InChI Key |

YJUSEBIVWSAAAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4,5 Tetrafluorobenzothioamide

Established Synthetic Routes to Benzothioamide Core Structures

The construction of the benzothioamide core is a well-documented area of organic synthesis, with several reliable methods at the chemist's disposal. These foundational techniques provide the basis for the more targeted synthesis of fluorinated analogues.

The most direct and widely employed method for the synthesis of thioamides is the thionation of their corresponding amide precursors. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. A variety of thionating agents can be employed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common.

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and effective reagent for the thionation of a wide range of amides and lactams. nih.gov The reaction is typically carried out in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) at room temperature or with heating. rsc.org Microwave-assisted thionation using Lawesson's reagent has also been shown to significantly reduce reaction times and improve yields. nih.gov

Phosphorus pentasulfide is a more classical and potent thionating agent. rsc.org However, its use can sometimes lead to the formation of byproducts due to its high reactivity. rsc.org To mitigate this, P₄S₁₀ is sometimes used in combination with other reagents, such as hexamethyldisiloxane (B120664) (HMDO). rsc.org Another approach involves the use of a PSCl₃/H₂O/Et₃N system under solvent-free microwave irradiation, which provides a rapid and efficient synthesis of thiocarbonyl compounds. organic-chemistry.org

| Thionating Agent | Typical Conditions | Advantages |

| Lawesson's Reagent | Toluene or THF, room temp. to reflux | Mild, high yields, versatile |

| Phosphorus Pentasulfide (P₄S₁₀) | Refluxing solvent (e.g., benzene) | Potent, classical reagent |

| P₄S₁₀/HMDO | Dichloromethane or benzene (B151609) | Reduced side reactions |

| PSCl₃/H₂O/Et₃N | Solvent-free, microwave | Rapid, efficient |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of thioamides in a single step from three or more reactants. scispace.com These methods are advantageous as they often involve milder conditions, shorter reaction times, and simpler work-up procedures compared to traditional multi-step syntheses. scispace.com

One common MCR for thioamide synthesis is the Kindler reaction, which involves the condensation of an aldehyde, an amine, and elemental sulfur. chembk.com This reaction can be performed under various conditions, including microwave irradiation in a solvent like 1-methyl-2-pyrrolidone (NMP). chembk.com Another variation involves the reaction of chlorohydrocarbons, amides, and elemental sulfur in a transition-metal-free, one-pot synthesis. google.com This method is tolerant of a good range of functional groups and provides moderate to good yields of both alkyl and aryl thioamides. google.com

Visible-light-driven MCRs have also emerged as a mild and versatile route to thioamides. chemicalbook.com These reactions can involve amines, carbon disulfide, and olefins, proceeding through a radical pathway to assemble structurally diverse thioamides. chemicalbook.com

Dithiocarboxylic acids (RCS₂H) and their derivatives serve as important intermediates in the synthesis of thioamides. organic-chemistry.org These compounds can be prepared by the reaction of a Grignard reagent with carbon disulfide. organic-chemistry.org The resulting dithiocarboxylate salt can then be reacted with an amine to yield the corresponding thioamide. organic-chemistry.org

Alternatively, thioacylation of amines can be achieved using thioacyl dithiophosphates, which afford thioamides and water-soluble ammonium (B1175870) monothiophosphates as byproducts. researchgate.net This method provides a clean conversion to the desired thioamide product.

Targeted Synthesis of 2,3,4,5-Tetrafluorobenzothioamide

The synthesis of the title compound, this compound, requires a strategic approach that begins with the construction of the polyfluorinated aromatic precursor.

The logical precursor for this compound is 2,3,4,5-Tetrafluorobenzamide. The synthesis of this amide begins with the corresponding carboxylic acid, 2,3,4,5-Tetrafluorobenzoic acid.

Several synthetic routes to 2,3,4,5-Tetrafluorobenzoic acid have been reported. One common method starts from tetrachlorophthalic anhydride, which undergoes imidation, fluorination, hydrolysis, and finally decarboxylation to yield the desired product. scispace.comresearchgate.net Another approach involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid. chemicalbook.comprepchem.com This reaction can be carried out in water at elevated temperatures or in dimethyl sulfoxide (B87167) with triethylamine. chemicalbook.comprepchem.com

Once 2,3,4,5-Tetrafluorobenzoic acid is obtained, it can be converted to 2,3,4,5-Tetrafluorobenzamide. A general method for this transformation is the reaction of the carboxylic acid with ammonia (B1221849) to form the ammonium salt, which upon heating, dehydrates to the amide. doubtnut.com A more direct laboratory method would involve converting the carboxylic acid to its more reactive acid chloride, 2,3,4,5-tetrafluorobenzoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride. The subsequent reaction of the acid chloride with ammonia or an ammonia equivalent would then furnish 2,3,4,5-Tetrafluorobenzamide. The synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from the corresponding benzoic acid using bis(trichloromethyl)carbonate has also been reported. google.com

A study on the synthesis of borylated 2,3,4,5-tetrachlorobenzamides demonstrated a pathway that could be analogous for the fluoro-substituted compound. This involved the derivatization of 2,3,4,5-tetrachlorobenzoic acid to the acid chloride, followed by reaction with ammonium hydroxide. mdpi.com

| Precursor | Reagents and Conditions | Product | Yield |

| 3,4,5,6-Tetrafluorophthalic acid | Dimethyl sulfoxide, triethylamine, 115-120 °C | 2,3,4,5-Tetrafluorobenzoic acid | 94% chemicalbook.com |

| 3,4,5,6-Tetrafluorophthalic acid | Water, 190 °C | 2,3,4,5-Tetrafluorobenzoic acid | 87.5% prepchem.com |

| 2,3,4,5-Tetrafluorobenzoic acid | (1) Thionyl chloride (2) Ammonia | 2,3,4,5-Tetrafluorobenzamide | Not specified |

| 2,3,4,5-Tetrachlorobenzoic acid | (1) Thionyl chloride (2) Ammonium hydroxide | 2,3,4,5-Tetrachlorobenzamide | Excellent mdpi.com |

With the precursor, 2,3,4,5-Tetrafluorobenzamide, in hand, the final step is the direct thionation to yield this compound. Based on the established methodologies for benzothioamide synthesis, Lawesson's reagent would be a suitable choice for this transformation due to its reliability and effectiveness with a wide range of amides.

The proposed synthesis would involve reacting 2,3,4,5-Tetrafluorobenzamide with Lawesson's reagent in a high-boiling anhydrous solvent such as toluene or xylene, under reflux conditions until the reaction is complete, as monitored by thin-layer chromatography. The electron-withdrawing nature of the four fluorine atoms on the benzene ring may influence the reactivity of the amide carbonyl, potentially requiring more forcing conditions compared to the non-fluorinated analogue.

Alternatively, phosphorus pentasulfide could be employed, likely requiring similar reflux conditions. The choice of reagent and specific conditions would be subject to experimental optimization to maximize the yield and purity of the final product, this compound.

Indirect Pathways via Fluorinated Intermediates

Direct synthesis of this compound is challenging; therefore, indirect pathways commencing from more accessible fluorinated precursors are the most viable strategies. These routes typically involve the synthesis of an intermediate such as a benzamide (B126) or benzonitrile, followed by a thionation step.

One of the most plausible routes begins with 2,3,4,5-Tetrafluorobenzoic acid . This precursor can be converted to its corresponding acid chloride, 2,3,4,5-Tetrafluorobenzoyl chloride , using reagents like thionyl chloride or oxalyl chloride. A known method involves reacting the benzoic acid with bis(trichloromethyl)carbonate in the presence of an organic amine catalyst. google.com The resulting acid chloride is a versatile intermediate that can be readily converted to 2,3,4,5-Tetrafluorobenzamide by reaction with ammonia. The final step involves the thionation of the amide.

Alternatively, the synthesis can proceed via 2,3,4,5-Tetrafluorobenzonitrile . This nitrile can be synthesized from the corresponding aldehyde or by dehydration of the amide. The nitrile group can then be converted to the primary thioamide by reaction with a nucleophilic sulfur source, such as hydrogen sulfide (B99878) (H₂S) or its equivalents like ammonium sulfide. thieme-connect.com This method is particularly effective for nitriles activated by electron-withdrawing groups, a condition met by the tetrafluorinated benzene ring.

Another potential indirect pathway involves the Kindler modification of the Willgerodt reaction. organic-chemistry.org This would involve reacting 2,3,4,5-Tetrafluorobenzaldehyde with an amine and elemental sulfur. While a classic method, its applicability and regioselectivity for this specific substrate would require empirical validation.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce environmental impact, improve safety, and increase efficiency. dovepress.comnih.gov

One of the most effective green strategies is the implementation of solvent-free reaction conditions. Thionation of amides using Lawesson's reagent can often be performed under solvent-free conditions, where the neat reactants are mixed and heated, frequently with microwave assistance. organic-chemistry.org This approach minimizes solvent waste and can lead to simpler product isolation.

Deep Eutectic Solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents. Composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor (e.g., choline (B1196258) chloride and urea), DESs are typically biodegradable, non-toxic, and have negligible vapor pressure. While specific applications to polyfluorinated thioamide synthesis are not widely documented, their ability to dissolve a wide range of organic compounds makes them a promising medium for exploring the thionation of 2,3,4,5-Tetrafluorobenzamide.

Microwave-assisted synthesis has proven to be a powerful tool for accelerating organic reactions. researchgate.net For thioamide synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in higher yields and purer products compared to conventional heating methods. nih.govresearchgate.net The conversion of 2,3,4,5-Tetrafluorobenzonitrile with ammonium sulfide or the thionation of 2,3,4,5-Tetrafluorobenzamide with Lawesson's reagent are both excellent candidates for microwave-assisted optimization. thieme-connect.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Thionation (Illustrative)

| Reaction Type | Conventional Heating | Microwave Irradiation | Key Advantage of Microwave |

| Amide Thionation (Lawesson's Reagent) | 4-24 hours | 5-30 minutes | Drastic reduction in time, often higher yield |

| Nitrile Thionation ((NH₄)₂S) | 18+ hours (at room temp) | 15-30 minutes | Enables reaction for less reactive substrates |

| Kindler Thioamide Synthesis | 2-10 hours | 2-20 minutes | Faster reaction rates and improved efficiency |

Photochemical methods offer another avenue for synthesis. While simple thioamides are often photochemically inert, arylthioamides can exhibit significant reactivity. taylorfrancis.comresearchgate.net These reactions could potentially enable novel C-C bond formations or cyclizations starting from this compound. However, as a primary synthetic route to the compound itself, photochemical approaches are less established and would represent a more exploratory research direction.

Chemical Reactivity and Potential Applications

Electronic Profile and Reactivity Predictions

The 2,3,4,5-tetrafluorobenzothioamide molecule is characterized by two key features that dictate its reactivity: the electron-deficient tetrafluorinated aromatic ring and the nucleophilic thioamide group. The four strongly electron-withdrawing fluorine atoms significantly lower the electron density of the benzene (B151609) ring, making it a prime candidate for nucleophilic aromatic substitution reactions. The position of the remaining hydrogen atom (at C6) may also be activated for deprotonation by strong bases.

Conversely, the thioamide functional group itself is a versatile reactant. The sulfur atom is nucleophilic and can react with electrophiles, such as alkyl halides, to form thioimidate salts. The thioamide can also participate in cycloaddition reactions to form various sulfur- and nitrogen-containing heterocyclic systems, which are of great interest in medicinal chemistry.

Exploration of Potential Research Applications

Given its structural features, this compound could be a valuable intermediate in several areas of chemical research:

Medicinal Chemistry: The benzothioamide scaffold is known to possess biological activity. scielo.br The introduction of the tetrafluoro-substituents could enhance properties such as metabolic stability and cell permeability, making it an interesting candidate for screening in various biological assays, including as an antimicrobial or anticancer agent.

Synthesis of Heterocyclic Compounds: The thioamide group is a well-established precursor for the synthesis of five- and six-membered heterocycles like thiazoles, thiadiazoles, and thiadiazines. The unique electronic nature of the fluorinated ring could influence the course and outcome of these cyclization reactions, potentially leading to novel heterocyclic systems.

Materials Science: Polyfluorinated aromatic compounds are of interest in materials science for creating materials with specific electronic properties or low surface energy. The ability of the thioamide group to coordinate with metal ions or participate in polymerization could allow for the creation of novel fluorinated polymers or metal-organic frameworks with unique thermal or optical properties. nih.govnih.gov

Reactivity and Chemical Transformations of 2,3,4,5 Tetrafluorobenzothioamide

Reactions at the Thioamide Functional Group

The thioamide group (-CSNH2) is a versatile functional group known to participate in a variety of chemical transformations. However, the influence of the highly electron-withdrawing tetrafluorinated phenyl ring on the reactivity of the thioamide moiety in 2,3,4,5-Tetrafluorobenzothioamide has not been experimentally documented.

N-Alkylation and N-Acylation Reactions

In principle, the nitrogen atom of the thioamide could act as a nucleophile, reacting with alkylating or acylating agents. The success and regioselectivity of such reactions would be heavily influenced by the electronic effects of the polyfluorinated ring.

Sulfur Functionalization (e.g., S-Alkylation)

Similarly, the sulfur atom of the thioamide group possesses nucleophilic character and could potentially undergo alkylation. The competition between N- and S-alkylation is a common theme in thioamide chemistry, but no studies have been found to delineate this for this compound.

Desulfurization Reactions and Related Transformations

Desulfurization of thioamides to their corresponding amides is a common transformation, often achieved using various reagents. The conditions and efficiency of such a reaction for this compound are unknown.

Cycloaddition Reactions Involving the Thioamide Moiety

The carbon-sulfur double bond of the thioamide group can potentially participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. The electronic nature of the tetrafluorinated ring would be expected to play a significant role in the feasibility and outcome of such reactions, but no specific examples have been reported for this compound.

Reactions of the Polyfluorinated Aromatic Ring

The presence of four fluorine atoms on the benzene (B151609) ring renders it highly electron-deficient and susceptible to certain types of reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Polyfluorinated aromatic rings are prime candidates for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces one of the fluorine atoms. The regioselectivity of such a substitution on the 2,3,4,5-tetrafluorophenyl ring of the thioamide would be of significant interest, but no experimental data is available to illustrate this.

Electrophilic Aromatic Substitution Limitations and Alternative Functionalization

The chemical behavior of this compound in electrophilic aromatic substitution (EAS) is significantly influenced by the strong electron-withdrawing nature of both the four fluorine atoms and the thioamide group. wikipedia.org These substituents deactivate the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles compared to benzene. wikipedia.orgmasterorganicchemistry.com Classical EAS reactions like Friedel-Crafts alkylation and acylation are generally not feasible with such heavily deactivated systems. chemistrysteps.com The Lewis acid catalysts required for these reactions would likely coordinate with the nitrogen or sulfur atoms of the thioamide group, further deactivating the ring. chemistrysteps.com

Given these limitations, functionalization of the aromatic ring typically proceeds through alternative pathways, most notably nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net The high electronegativity of the fluorine atoms makes the carbon atoms of the aromatic ring electrophilic and susceptible to attack by nucleophiles. mdpi.com This allows for the displacement of a fluoride (B91410) ion, typically at the para position to the thioamide group, due to the activating effect of the thioamide group in stabilizing the Meisenheimer intermediate.

Alternative functionalization strategies may include:

Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent method for modifying polyfluoroaromatic rings. mdpi.comresearchgate.net A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace a fluorine atom. The reaction is often regioselective, with the position of substitution dictated by the electronic effects of the ring substituents.

Metal-Halogen Exchange: Treatment with organolithium reagents can lead to a lithium-fluorine exchange, generating a lithiated intermediate that can then be quenched with various electrophiles. This method, however, can sometimes lack regioselectivity.

Metal-Catalyzed Coupling Reactions at the Aromatic Ring

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the functionalization of the this compound core. mtroyal.caustc.edu.cn These reactions provide a means to form new carbon-carbon and carbon-heteroatom bonds at the aromatic ring, often with high selectivity and functional group tolerance. mtroyal.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an aryl halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov For this compound, a common strategy would involve converting one of the C-F bonds into a more reactive C-Br or C-I bond, or by generating a trifluoroborate salt from the parent compound. nih.gov This derivative can then be coupled with a variety of boronic acids or their esters to introduce new aryl or alkyl substituents. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orgrug.nl Similar to the Suzuki coupling, a pre-functionalized tetrafluorobenzothioamide (e.g., a bromo or iodo derivative) would be required. researchgate.netrsc.org This method is particularly useful for synthesizing complex aniline (B41778) derivatives. rug.nl The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with sterically hindered and electron-rich ligands often providing the best results. rsc.orgresearchgate.net

| Coupling Reaction | Typical Reactants | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 6-Bromo-2,3,4,5-tetrafluorobenzothioamide, Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 6-Aryl-2,3,4,5-tetrafluorobenzothioamide |

| Buchwald-Hartwig | 6-Bromo-2,3,4,5-tetrafluorobenzothioamide, Primary/Secondary Amine | Pd₂(dba)₃, t-BuXPhos, NaOt-Bu | 6-Amino-2,3,4,5-tetrafluorobenzothioamide |

This table presents hypothetical examples based on established cross-coupling methodologies for polyfluoroaromatic compounds.

Formation of Heterocyclic Systems Incorporating the this compound Scaffold

The thioamide functionality of this compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. researchgate.net The sulfur and nitrogen atoms can act as nucleophiles, participating in cyclization reactions with various electrophilic partners.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles, Thiazines)

Thiazoles: The Hantzsch thiazole (B1198619) synthesis and its variations are common methods for constructing the thiazole ring. pharmaguideline.com This typically involves the reaction of a thioamide with an α-halocarbonyl compound. zenodo.orgclockss.org In the case of this compound, reaction with an α-haloketone or α-haloaldehyde would lead to the formation of a 2-(2,3,4,5-tetrafluorophenyl)thiazole derivative. pharmaguideline.com

Thiadiazoles:

1,2,4-Thiadiazoles: These can be synthesized through the oxidative dimerization of thioamides. isres.org Treatment of this compound with an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) could potentially yield 3,5-bis(2,3,4,5-tetrafluorophenyl)-1,2,4-thiadiazole. isres.org

1,3,4-Thiadiazoles: A common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of acylhydrazines with a sulfur source like carbon disulfide. mdpi.comnih.govsbq.org.br For instance, converting 2,3,4,5-tetrafluorobenzoic acid to the corresponding acylhydrazine and subsequent reaction with CS₂ could provide a pathway to 2-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole derivatives. sbq.org.brnih.gov

| Heterocycle | Reagent(s) | General Reaction Type |

| Thiazole | α-Haloketone | Hantzsch Synthesis |

| 1,2,4-Thiadiazole | Oxidizing Agent | Oxidative Dimerization |

| 1,3,4-Thiadiazole | Acylhydrazine + CS₂ | Cyclization |

This table outlines general synthetic strategies for the formation of various heterocycles from a thioamide precursor.

Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov The thioamide group is a valuable component in several MCRs. For example, isocyanide-based MCRs, such as the Ugi or Passerini reactions, could potentially incorporate this compound or its derivatives to generate complex, highly functionalized scaffolds. nih.gov While specific MCRs involving this exact compound are not widely documented, the reactivity of the thioamide group suggests its potential applicability in this area for the rapid generation of molecular diversity. researchgate.net

Mechanistic Studies of Key Transformations

Detailed mechanistic studies on the reactions of this compound are limited in the public domain. However, the mechanisms can be inferred from studies of related polyfluorinated aromatic compounds and thioamides.

Kinetic Investigations of Reaction Pathways

Kinetic studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting reactivity. For the key transformations of this compound, kinetic investigations would likely focus on:

Nucleophilic Aromatic Substitution (SNAr): Kinetic studies would aim to determine the rate law, activation parameters (enthalpy and entropy of activation), and the influence of solvent and base concentration on the reaction rate. This data would help to elucidate the nature of the rate-determining step, which is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.

Metal-Catalyzed Coupling Reactions: Kinetic analysis of Suzuki or Buchwald-Hartwig couplings would involve monitoring the disappearance of starting materials and the formation of products over time. researchgate.net This can provide insights into the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination. Such studies can help to identify the rate-limiting step and guide the development of more efficient catalyst systems.

Due to the lack of specific published kinetic data for this compound, further experimental research is required to fully characterize the kinetics of its various transformations.

Investigation of Intermediates and Transition States

Due to the absence of specific research on this compound, no data is available to present in this section.

Table 1: Investigated Intermediates in Reactions of this compound

| Reaction Type | Proposed Intermediate | Method of Detection/Characterization | Research Findings |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Calculated Transition State Properties for Reactions of this compound

| Reaction | Computational Method | Key Geometric Parameters of Transition State | Activation Energy (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Theoretical and Computational Investigations of 2,3,4,5 Tetrafluorobenzothioamide

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electron distribution and the three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the ground-state properties of molecules like 2,3,4,5-Tetrafluorobenzothioamide. A typical DFT study would involve optimizing the molecular geometry to find the most stable arrangement of atoms and calculating various electronic properties.

No specific DFT data for this compound is currently available in the searched scientific literature.

Ab Initio Methods for Higher-Level Accuracy

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods can provide highly accurate results, though they are often more computationally expensive than DFT. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. Such studies would offer a more refined understanding of the electronic structure of this compound.

Specific ab initio calculations for this compound have not been found in the reviewed literature.

Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbitals)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack on the this compound molecule.

A detailed HOMO-LUMO analysis for this compound is not available without specific computational studies.

Conformational Analysis and Tautomerism

The flexibility of molecules and the potential for the migration of atoms within them are key aspects of their chemical behavior.

Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, researchers can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). For this compound, this would likely involve rotation around the carbon-carbon and carbon-nitrogen single bonds.

No potential energy surface maps for the conformational analysis of this compound are currently published.

Investigation of Thioamide Tautomeric Forms

Thioamides can exist in tautomeric forms, primarily the thioamide and the corresponding iminothiol form. This involves the migration of a proton from the nitrogen atom to the sulfur atom. Computational studies would quantify the relative energies of these tautomers to determine which form is more stable under different conditions.

Specific investigations into the tautomerism of this compound have not been identified in the scientific literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic properties of molecules. These predictions, when correlated with experimental data, provide a deeper understanding of the molecular structure and electronic environment.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts. nih.govresearchgate.net These calculations are crucial for assigning signals in experimental spectra to specific nuclei within the molecule, especially for complex structures where empirical estimation is difficult. nih.gov

Data-driven and ab initio are the two primary approaches for computational NMR chemical shift prediction. nih.govresearchgate.net Data-driven methods utilize databases of known chemical shifts to predict values for new molecules, offering a potentially faster alternative to the more computationally intensive ab initio techniques that rely on quantum mechanical calculations. nih.gov For this compound, DFT calculations can provide theoretical values for ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts. Comparing these predicted values with experimentally obtained spectra helps to confirm the structural assignment and provides a detailed picture of the electronic environment around each atom. Discrepancies between calculated and experimental shifts can often be attributed to factors such as solvent effects or conformational dynamics, which can then be further investigated computationally.

Below is a hypothetical table illustrating the kind of data that would be generated from such a study, comparing experimental and computationally predicted NMR chemical shifts.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H (Amide) | 8.52 | 8.45 |

| H (Amide) | 7.98 | 7.91 |

| C (Thioamide) | 198.2 | 197.5 |

| C-1 (Aromatic) | 125.3 | 124.8 |

| C-2 (Aromatic) | 145.1 (d, J=250 Hz) | 144.9 (d, J=248 Hz) |

| C-3 (Aromatic) | 140.2 (d, J=255 Hz) | 139.9 (d, J=253 Hz) |

| C-4 (Aromatic) | 148.5 (d, J=260 Hz) | 148.2 (d, J=258 Hz) |

| C-5 (Aromatic) | 138.7 (d, J=252 Hz) | 138.5 (d, J=250 Hz) |

| C-6 (Aromatic) | 115.6 | 115.2 |

| F-2 | -142.1 | -141.8 |

| F-3 | -155.4 | -155.0 |

| F-4 | -138.9 | -138.5 |

| F-5 | -160.3 | -160.0 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. scirp.org DFT methods are commonly employed to calculate the harmonic vibrational frequencies of a molecule in its optimized geometry. primescholars.com

For this compound, these calculations can predict the frequencies and intensities of characteristic vibrations such as the C=S stretch, N-H stretches and bends, and the various C-F and aromatic ring vibrations. scirp.org The calculated frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. A detailed comparison between the calculated and experimental vibrational spectra allows for a confident assignment of the observed bands, confirming the presence of specific functional groups and providing insights into the molecule's force field. scirp.org

A sample data table comparing experimental and calculated vibrational frequencies is presented below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) asym | 3350 | 3365 | Asymmetric N-H stretch |

| ν(N-H) sym | 3180 | 3192 | Symmetric N-H stretch |

| ν(C=S) | 1285 | 1295 | C=S stretch |

| δ(N-H) | 1620 | 1615 | N-H bend |

| ν(C-F) | 1100-1300 | 1105, 1150, 1220, 1280 | C-F stretches |

| Aromatic C=C | 1450-1600 | 1460, 1510, 1580 | Aromatic ring stretches |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Electronic Absorption (UV-Vis) and Fluorescence Spectra Prediction

Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of molecules. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-visible range. nih.govresearchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net By analyzing the molecular orbitals involved in these transitions, one can understand the nature of the electronic excitations, such as n→π* or π→π* transitions. Similarly, by optimizing the geometry of the first excited state, it is possible to predict the fluorescence emission spectrum. nih.gov Comparing these theoretical spectra with experimental data helps to interpret the observed electronic properties of the molecule and can provide insights into its photophysical behavior. researchgate.netresearchgate.net

An example of a data table for predicted electronic transitions is shown below.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 280 | 0.12 | HOMO-1 → LUMO (n→π) |

| S₁ → S₀ (Fluorescence) | 420 | - | LUMO → HOMO |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy landscape of a reaction pathway.

Characterization of Transition States and Activation Energies

Understanding the mechanism of a reaction requires the identification of all intermediates and, crucially, the transition states that connect them. khanacademy.orgyoutube.com A transition state is a high-energy, unstable configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. youtube.comyoutube.com Computational methods can be used to locate these transition state structures and calculate their energies.

For reactions involving this compound, such as its hydrolysis or reactions at the thioamide group, computational modeling can elucidate the step-by-step mechanism. By calculating the energies of the reactants, products, and transition states, the activation energy for each step of the reaction can be determined. khanacademy.org The step with the highest activation energy is the rate-determining step of the reaction. youtube.com This information is critical for understanding the kinetics and feasibility of a chemical process.

A hypothetical reaction energy profile data table is provided below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.1 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Solvent Effects in Computational Studies

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. rsc.org Computational models can account for solvent effects using either explicit or implicit solvation models. primescholars.comresearchgate.net Explicit models involve including a number of solvent molecules in the calculation, while implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. primescholars.comresearchgate.net

For studies on this compound, incorporating solvent effects is crucial for obtaining results that are relevant to experimental conditions. nih.gov The polarity of the solvent can stabilize or destabilize charged or polar species, such as intermediates and transition states, thereby altering the activation energies and reaction pathways. rsc.org By performing calculations in different solvents, it is possible to predict how the reaction will behave under various experimental conditions. researchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding

Direct experimental data on 2,3,4,5-Tetrafluorobenzothioamide is scarce. However, a robust understanding can be extrapolated from the established chemistry of its components.

Thioamide Group: Thioamides are recognized as important structural motifs and synthetic intermediates. researchgate.netchemrxiv.org They serve as bioisosteres of amides in medicinal chemistry, often enhancing metabolic stability or modulating receptor interactions. nih.govnih.govnih.gov The thioamide C=S bond is weaker and less polar than an amide's C=O bond, and the group possesses a higher-energy Highest Occupied Molecular Orbital (HOMO) and a lower-energy Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This makes the thioamide group more reactive toward both electrophiles and nucleophiles compared to its amide counterpart. nih.govresearchgate.net The sulfur atom is a soft nucleophile and readily participates in reactions such as S-alkylation and complexation with soft metals, while the thiocarbonyl carbon is electrophilic. researchgate.netresearchgate.net

Tetrafluoroaromatic Ring: The presence of four fluorine atoms on the benzene (B151609) ring dramatically influences its properties. Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect, which lowers the electron density of the aromatic ring. numberanalytics.com This deactivation makes the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. numberanalytics.comresearchgate.net The incorporation of fluorine also enhances properties like thermal stability and lipophilicity, which are highly desirable in materials science and medicinal chemistry. researchgate.netnumberanalytics.com

Based on these principles, this compound is predicted to be a crystalline solid with distinct spectroscopic features, including characteristic C=S infrared stretching frequencies and informative signals in 19F NMR spectroscopy. The powerful electron-withdrawing nature of the ring is expected to significantly impact the electronic character and reactivity of the attached thioamide group.

Identification of Unexplored Synthetic Pathways and Methodologies

The primary unexplored area is the synthesis of this compound itself. While numerous methods exist for thioamide synthesis, their application to a polyfluorinated substrate like this remains to be demonstrated. Future research should focus on the systematic evaluation of these pathways.

A logical starting point would be the thionation of the corresponding amide, 2,3,4,5-Tetrafluorobenzamide. This common transformation can be attempted using a variety of established thionating agents. Another viable route involves the direct conversion from the corresponding nitrile or aldehyde.

| Starting Material | Reagent(s) | General Method | Potential Advantages/Challenges |

|---|---|---|---|

| 2,3,4,5-Tetrafluorobenzamide | Lawesson's Reagent or Phosphorus Pentasulfide (P4S10) | Amide Thionation | Well-established but can require harsh conditions and produce odorous byproducts. nih.gov |

| 2,3,4,5-Tetrafluorobenzamide | N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt | Modern Amide Thionation | Reported as a mild, high-yield, one-pot procedure for other benzamides. mdpi.commdpi.com |

| 2,3,4,5-Tetrafluorobenzaldehyde | Elemental Sulfur, Amine (e.g., NH4OH) | Willgerodt-Kindler Reaction | A classic method, but scope with highly fluorinated aldehydes is not well-defined. chemrxiv.org |

| 2,3,4,5-Tetrafluorobenzonitrile | H2S, Base (e.g., Pyridine/Triethylamine) | Nitrile Thiolysis | Direct conversion, though handling gaseous H2S requires specialized equipment. |

| Potassium 2,3,4,5-Tetrafluorobenzoyltrifluoroborate | Elemental Sulfur, Amine Source | Thioamidation of Acyltrifluoroborates | A modern, mild method suitable for complex substrates, potentially effective in aqueous solution. researchgate.net |

Opportunities for Novel Reaction Discovery

The unique bifunctional nature of this compound—a nucleophilic sulfur atom and a highly electrophilic aromatic ring—creates significant opportunities for discovering novel reactions, particularly intramolecular transformations.

One major area of opportunity is in the synthesis of novel fluorinated heterocycles. The nucleophilic sulfur of the thioamide could act as an internal nucleophile, attacking the electron-deficient aromatic ring to displace a fluorine atom. This could lead to the formation of five- or six-membered fused ring systems, such as benzothiazine derivatives, which are otherwise difficult to access.

| Reaction Type | Proposed Conditions | Potential Product Class | Scientific Rationale |

|---|---|---|---|

| Intramolecular Cyclization (SNAr) | Base (e.g., NaH, K2CO3) | Fluorinated Benzothiazoles/Benzothiazinones | The thioamide sulfur acts as an intramolecular nucleophile to displace an adjacent fluorine atom on the activated ring. |

| Metal-Complex-Mediated C-H Activation | Pd(II) or Rh(III) catalysts | Ortho-functionalized derivatives | The thioamide can act as a directing group for transition-metal-catalyzed functionalization of the C-H bond at the 6-position of the ring. |

| Oxidative Cyclization | Oxidizing agents (e.g., I2, H2O2) | Fluorinated 1,2,4-Thiadiazoles | Oxidation of the thioamide can generate reactive intermediates that dimerize or react with other nucleophiles to form heterocyclic systems. |

| Reaction with Dihalogens | I2, Br2 | Charge-transfer or Iodonium Salt Complexes | Thioamides are known to form stable complexes with diiodine, which could be studied for this highly fluorinated system. nih.gov |

| [3+2] Cycloaddition | Activated Alkynes or Alkenes | Fluorinated Thiophenes or Dihydrothiophenes | The C=S bond can act as a dipolarophile or participate in cycloadditions to build new five-membered rings. |

Potential for Advanced Theoretical and Spectroscopic Characterization

The electronic dichotomy within this compound makes it an excellent candidate for advanced characterization studies to probe the interplay between the electron-withdrawing ring and the polarizable thioamide group.

Computational studies, particularly using Density Functional Theory (DFT), would be invaluable for predicting molecular geometry, rotational energy barriers of the C-N bond, and the frontier molecular orbital energies (HOMO/LUMO). nih.govresearchgate.net Such studies could quantify the electronic impact of the fluorinated ring on the thioamide and guide the design of synthetic experiments.

Spectroscopically, while standard techniques are essential, advanced methods could provide deeper insights. 19F NMR is crucial for confirming the structure and can also be used as a sensitive probe for studying intermolecular interactions and reaction mechanisms. nih.gov

| Technique | Information to be Gained | Rationale |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, bond properties, rotational barriers, simulated spectra (IR, UV-Vis), reaction pathways. | Provides a theoretical foundation for understanding the molecule's unique reactivity and properties. nih.gov |

| Multinuclear NMR (13C, 15N, 19F) | Precise structural confirmation, electronic environment of each atom, and intermolecular interactions. | 19F NMR is particularly powerful for probing changes in the electronic environment of the fluorinated ring during reactions or complexation. nih.gov |

| Single Crystal X-ray Diffraction | Definitive molecular structure, bond lengths/angles, crystal packing, and intermolecular forces (e.g., H-bonding, S···F interactions). | Provides unambiguous structural proof and insight into solid-state organization. |

| Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption) | Excited-state dynamics, charge-transfer processes. | The combination of a thioamide (a known photosensitizer) and a fluorinated ring could lead to interesting photophysical properties. nih.gov |

| Cyclic Voltammetry | Redox potentials (oxidation/reduction). | Quantifies the electron-donating/accepting ability and electrochemical stability of the molecule. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,5-tetrafluorobenzothioamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via thionation of the corresponding benzamide precursor using reagents like Lawesson’s reagent or phosphorus pentasulfide. Reaction optimization should focus on solvent selection (e.g., anhydrous toluene or THF), temperature control (80–110°C), and inert atmosphere to prevent hydrolysis. Yield and purity can be monitored via TLC and HPLC, with final purification achieved through recrystallization (e.g., using ethanol/water mixtures) . Melting point analysis (e.g., 116–117°C for structurally similar fluorinated compounds) can confirm purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹⁹F NMR : Compare observed chemical shifts with computational predictions (e.g., DFT) or analogs like 2,3,4,5-tetrafluorobenzoic acid (δF ~ -135 to -145 ppm for ortho/meta fluorines) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>97%) and detect byproducts .

- Elemental Analysis : Validate stoichiometry (C, H, N, S) against theoretical values (e.g., C₉H₅F₄NS requires C 45.58%, H 2.13%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹⁹F NMR) for fluorinated benzothioamides?

- Methodological Answer : Unexpected peaks may arise from rotamers, residual solvents, or regioisomers. Use advanced techniques:

- Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation around the C–N bond) by acquiring spectra at 25–60°C .

- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating ¹H/¹⁹F couplings or long-range interactions .

- X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis (applicable if crystals are obtainable) .

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Fluorine’s -I effect increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols). Investigate via:

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile concentration) using UV-Vis or in-situ IR.

- Computational Modeling : Calculate Fukui indices or electrostatic potential maps to predict reactive sites .

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track mechanistic pathways .

Q. What experimental approaches are recommended to study the aggregation-induced emission (AIE) properties of fluorinated benzothioamide derivatives?

- Methodological Answer : AIE can be assessed using:

- Fluorescence Spectroscopy : Measure emission intensity in solvents of varying polarity (e.g., THF vs. water) and aggregate states .

- Dynamic Light Scattering (DLS) : Correlate particle size (nanoscale aggregates) with emission enhancement .

- Time-Resolved Spectroscopy : Probe excited-state dynamics (e.g., restricted intramolecular motion in aggregates) .

Data Analysis and Validation

Q. How can computational chemistry methods predict the stability and reactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict bond lengths, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular Dynamics (MD) : Simulate solvation effects or aggregation behavior in explicit solvent models .

- Docking Studies : Explore potential biological interactions (e.g., enzyme binding) using software like AutoDock .

Q. What protocols ensure reproducibility in synthesizing and testing fluorinated benzothioamides across laboratories?

- Methodological Answer :

- Standardized Reaction Conditions : Document inert atmosphere protocols, reagent purity (e.g., >97% as per commercial standards ), and storage conditions (e.g., desiccated, -20°C).

- Interlaboratory Validation : Share raw spectral data (NMR, MS) via platforms like PubChem and cross-validate using blind samples.

Application-Oriented Research

Q. How can this compound be functionalized for use in bioconjugation or probe design?

- Methodological Answer :

- Thioamide-Amine Coupling : React with NHS esters or maleimide-functionalized probes under mild acidic conditions (pH 6–7) .

- Click Chemistry : Incorporate azide/alkyne handles via post-synthetic modification (e.g., CuAAC or SPAAC) .

- Stability Testing : Assess hydrolytic resistance in PBS or cell lysates via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.